(2,6-Diphenylpyridin-4-yl)methanol
Description
Contextualization of Pyridine-Based Organic Frameworks in Contemporary Chemical Research
Pyridine (B92270) and its derivatives are fundamental building blocks in modern chemistry, prized for their unique electronic properties, coordination capabilities, and structural versatility. The nitrogen atom within the pyridine ring introduces a site of basicity and a dipole moment, influencing the molecule's reactivity and intermolecular interactions. These characteristics are harnessed in the design of a wide array of functional materials.
In recent years, pyridine-based ligands have been instrumental in the construction of sophisticated supramolecular structures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govmdpi.com These materials exhibit ordered, porous structures with high surface areas, making them prime candidates for applications in gas storage, separation, and catalysis. The pyridine moiety can act as a well-defined node for coordination with metal ions or as a reactive site for the formation of covalent linkages, allowing for precise control over the resulting framework's topology and function. mdpi.comrsc.org Furthermore, the incorporation of pyridine units into polymer backbones can impart desirable photoluminescent and electrochemical properties. rsc.org The ability to tune the electronic nature of the pyridine ring through substitution allows for the fine-tuning of the material's properties, a key aspect in the rational design of new functional materials. researchgate.net
Rationale for Focused Investigation into the Advanced Chemistry of (2,6-Diphenylpyridin-4-yl)methanol
The specific molecular architecture of this compound offers a compelling case for detailed chemical investigation. The compound uniquely combines three key structural features:
The 2,6-Diphenylpyridine (B1197909) Scaffold: The presence of two phenyl groups at the 2 and 6 positions of the pyridine ring imparts significant steric bulk and rigidity to the molecule. This feature can be exploited to control the geometry of metal complexes and to create well-defined cavities in supramolecular assemblies. The extensive π-conjugation across the pyridine and phenyl rings suggests interesting photophysical properties, such as fluorescence, which are characteristic of multi-aryl substituted pyridines.
The 4-Methanol Group: The hydroxymethyl (-CH₂OH) group at the 4-position introduces a versatile functional handle. The primary alcohol can undergo a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. This reactivity allows for the covalent attachment of the molecule to surfaces, polymers, or other molecular entities. Furthermore, the hydroxyl group can participate in hydrogen bonding, a critical interaction for directing the self-assembly of molecules in the solid state and in solution.
Strategic Positioning: The placement of the methanol (B129727) group at the 4-position, symmetrically flanked by the two phenyl groups, results in a linear and rigid building block. This geometry is highly desirable for the construction of linear polymers and extended one-dimensional coordination networks.
The combination of a rigid, photo-active core with a reactive peripheral group makes this compound a promising candidate for applications in materials science, particularly in the design of luminescent materials, sensors, and functional polymers.
Overview of Prior Academic Research Trends in Pyridylmethanols and Related Architectures
While dedicated research on this compound itself is not extensively documented in publicly available literature, the broader field of pyridylmethanols and their derivatives has seen significant academic activity. Research in this area can be broadly categorized into several key trends:
Coordination Chemistry: Pyridylmethanol ligands have been widely employed in coordination chemistry. The pyridine nitrogen provides a primary coordination site for a vast range of metal ions, while the hydroxyl group can either remain as a pendant non-coordinating group or act as a secondary binding site, leading to the formation of chelate rings or bridging interactions. The coordination behavior of 2,6-pyridinedimethanol, a related compound, with early transition metals has been explored, revealing complex multinuclear structures. google.com
Synthesis of Functional Building Blocks: A significant body of research has focused on the synthesis of functionalized pyridylmethanols as precursors for more complex molecules. For instance, methods have been developed for the synthesis of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate, which serves as a key intermediate for novel ligands and polymers. researchgate.net Biocatalytic approaches are also being explored for the efficient and sustainable synthesis of pyridylmethanols like 2,6-bis(hydroxymethyl)pyridine. rsc.org
Development of Biologically Active Molecules: The pyridylmethanol motif is present in a number of biologically active compounds. For example, the synthesis of novel 5-hydroxymethylpyrimidines, which are structurally analogous to pyridylmethanols, has been pursued for their potential cytotoxic activity against cancer cell lines. mdpi.com
Crystal Engineering: The ability of the hydroxyl group to form strong and directional hydrogen bonds has made pyridylmethanols attractive targets for crystal engineering studies. The interplay of coordination bonds and hydrogen bonds can be used to control the dimensionality and topology of the resulting crystal structures. The crystal structure of related zinc complexes with substituted pyridyl-amino-ethanol ligands showcases the importance of hydrogen bonding and π-π stacking in the formation of supramolecular architectures. nih.govnih.gov
The collective research on these related systems provides a strong foundation for predicting the chemical behavior and potential applications of this compound.
Research Findings
While specific experimental data for this compound is scarce in the literature, its properties can be inferred from closely related and well-characterized compounds. The following tables present data for analogous compounds to provide a comparative context.
Table 1: Physicochemical Properties of Related Pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,6-Diphenylpyridine | C₁₇H₁₃N | 231.29 | 3558-69-8 |
| Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | C₁₀H₁₁NO₅ | 225.20 | 852936-60-8 nih.gov |
| (2,6-Dimethoxypyridin-4-yl)methanol | C₈H₁₁NO₃ | 169.18 | 52606-06-1 |
| (2-Amino-6-methylpyridin-4-yl)methanol | C₇H₁₀N₂O | 138.17 | 930273-26-0 |
Data sourced from publicly available chemical databases.
Table 2: Spectroscopic Data for an Analogous Compound: [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol
| Spectroscopic Technique | Observed Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 2.76 (3H, s, CH₃), 4.64 (2H, s, CH₂), 4.79 (2H, s, CH₂), 7.28–8.54 (10H, m, aromatic) mdpi.com |
| Mass Spectrometry (ESI) | m/z [M + H]⁺ 323.1189 mdpi.com |
| FTIR (ATR) | ν (cm⁻¹): 639 (C-S), 3374 (OH) mdpi.com |
This data is for a structurally related pyrimidine (B1678525) derivative and is provided for illustrative purposes.
Structure
2D Structure
Properties
IUPAC Name |
(2,6-diphenylpyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-13-14-11-17(15-7-3-1-4-8-15)19-18(12-14)16-9-5-2-6-10-16/h1-12,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJANCCNBUVIRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720908 | |
| Record name | (2,6-Diphenylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796096-62-3 | |
| Record name | 2,6-Diphenyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796096-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Diphenylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2,6 Diphenylpyridin 4 Yl Methanol
Retrosynthetic Analysis and Key Precursor Identification for (2,6-Diphenylpyridin-4-yl)methanol
Retrosynthetic analysis of this compound reveals several viable pathways for its construction. The primary disconnections can be made either at the bonds forming the pyridine (B92270) ring itself or at the bonds connecting the substituents to the ring.
Pathway A: Functional Group Interconversion and C-C Disconnection
A primary retrosynthetic step involves the functional group interconversion (FGI) of the hydroxymethyl group to a more stable and synthetically accessible carboxylate or ester functionality. This leads to a key precursor, an alkyl 2,6-diphenylpyridine-4-carboxylate. Further disconnection of the two C-C bonds between the phenyl groups and the pyridine ring suggests precursors such as an alkyl 2,6-dihalopyridine-4-carboxylate and a phenyl organometallic species. Alternatively, the 2,6-diphenylpyridine-4-carboxylic acid itself can be seen as a key intermediate.
Pathway B: Pyridine Ring-Forming Disconnection
A more convergent approach involves the complete disconnection of the pyridine ring. This strategy points towards a multi-component reaction (MCR). For a 2,4,6-trisubstituted pyridine, this typically involves the condensation of an ammonium (B1175870) salt (as the nitrogen source), an aldehyde (providing the C-4 carbon and its substituent), and two equivalents of a ketone or its equivalent (providing the C-2, C-3, C-5, and C-6 carbons and their substituents). In this case, the key precursors would be acetophenone (B1666503), a protected form of a 4-hydroxymethyl-substituted aldehyde, and a nitrogen source like ammonium acetate (B1210297).
These analyses identify the following key precursors:
2,6-Diphenylpyridine-4-carboxylic acid or its esters.
Alkyl 2,6-dihalopyridine-4-carboxylates.
Acetophenone.
A suitable aldehyde for the C-4 position.
Ammonium acetate.
Classical and Modern Synthetic Routes to Access the this compound Core
The construction of the this compound scaffold can be envisioned through the reaction of organometallic reagents with appropriately substituted pyridine precursors. For instance, the synthesis of the closely related α,α-diphenyl-4-piperidinemethanol utilizes a Grignard reaction where phenylmagnesium halide is added to N-acetyl-4-benzoylpiperidine. google.com A similar strategy could theoretically be applied to a 2,6-diphenyl-4-acylpyridine derivative to install the final carbinol moiety.
However, a more common application of organometallic chemistry in this context is in the formation of the diphenylpyridine core itself, for example, through Suzuki or Stille coupling reactions between a dihalopyridine and phenylboronic acid or phenylstannane derivatives, respectively. The resulting 2,6-diphenylpyridine (B1197909) can then be functionalized at the 4-position. The direct addition of organolithium or Grignard reagents to pyridine esters, such as ethyl isonicotinate, is complex and can lead to addition at the carbonyl group or competing nucleophilic addition to the pyridine ring.
A reliable and high-yielding method to generate the target carbinol is through the reduction of a corresponding ester or ketone precursor. The synthesis of this compound can be efficiently achieved by the reduction of an alkyl 2,6-diphenylpyridine-4-carboxylate. This method benefits from the relative stability and accessibility of the ester precursor.
Commonly employed reducing agents for this transformation include metal hydrides. For example, a patented process describes the high-yield synthesis of (2,6-dichloropyridin-4-yl)methanol by reducing alkyl 2,6-dichloropyridine-4-carboxylates with sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄) in an alcohol solvent. google.com This method selectively reduces the ester group while leaving the pyridine ring and chloro-substituents intact. google.com Similarly, lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of converting pyridine esters to their corresponding alcohols, as demonstrated in the synthesis of (2-amino-pyridin-4-yl)-methanol from methyl 2-aminopyridine-4-carboxylate in tetrahydrofuran (B95107) (THF). chemicalbook.com
Table 1: Reduction of Pyridine Esters to Pyridinyl Methanols
| Precursor | Reducing Agent | Solvent | Product | Yield | Reference |
| Methyl 2,6-dichloropyridine-4-carboxylate | Sodium Borohydride | Methanol (B129727) | (2,6-Dichloropyridin-4-yl)methanol | 90% | google.com |
| Ethyl 2,6-dichloropyridine-4-carboxylate | Sodium Borohydride | Ethanol | (2,6-Dichloropyridin-4-yl)methanol | 91% | google.com |
| Methyl 2-aminopyridine-4-carboxylate | Lithium Aluminium Hydride | THF | (2-Amino-pyridin-4-yl)methanol | 73% | chemicalbook.com |
This established methodology provides a robust and direct route to this compound from its corresponding carboxylic acid ester.
Multi-component reactions (MCRs) offer a highly efficient and atom-economical strategy for the synthesis of complex molecules like this compound from simple starting materials in a single step. nih.govbohrium.compreprints.org The Hantzsch and Chichibabin pyridine syntheses are classical examples that have been adapted into modern MCR formats.
A particularly relevant MCR involves the one-pot, three-component synthesis of 2,4,6-triaryl pyridines from acetophenones, aryl aldehydes, and ammonium acetate under aerobic oxidation. orgchemres.org To synthesize the this compound core, this reaction could be adapted by using acetophenone (2 equivalents), an aldehyde bearing a protected hydroxymethyl group (e.g., 4-(benzyloxy)benzaldehyde), and ammonium acetate. Subsequent deprotection would yield the target molecule. These reactions are often slow but can be improved through techniques like microwave heating. acsgcipr.org
Catalytic Approaches in the Synthesis of this compound and its Precursors
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes leading to this compound.
Catalysis in MCRs: The multi-component synthesis of 2,4,6-triaryl pyridines is often facilitated by a catalyst. A recent study reported the use of cobalt-decorated magnetic hydrotalcite nanoparticles (Fe₃O₄/HT-Co) as a highly efficient and recyclable heterogeneous catalyst for this transformation under solvent-free conditions. orgchemres.org Various other metal-based catalysts, such as Cu(OTf)₂, have also been employed in MCRs for pyridine synthesis. bohrium.com Acid catalysts, including p-toluenesulfonic acid (PTSA), are also effective in promoting MCRs like the Groebke-Blackburn-Bienaymé reaction to form related heterocyclic structures. csic.es
Catalysis in Precursor Synthesis: The synthesis of key precursors can also rely heavily on catalysis. For example, the preparation of isonicotinic acid esters, which are structurally related to the precursors of the target molecule, can be achieved by the hydrogenolysis of 2,6-dihalopyridine-4-carboxylic acid esters. This reaction is effectively catalyzed by palladium on charcoal (Pd/C) under superatmospheric pressure in the presence of a base. google.com The catalyst facilitates the removal of the halogen atoms, which can then be replaced by other functional groups in subsequent steps. google.com
Optimization of Reaction Conditions and Yield Enhancement Strategies in this compound Production
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction times and by-product formation.
For the reduction of ester precursors , key parameters to optimize include temperature, choice of reducing agent, and reaction time. In the synthesis of (2,6-dichloropyridin-4-yl)methanol, the reaction using NaBH₄ was initially conducted at 5°C and then allowed to proceed at 25°C for several hours to ensure complete conversion, achieving yields of over 90%. google.com The molar ratio of the reducing agent to the ester is also a critical factor that requires careful tuning.
In multi-component reactions , several variables can be adjusted to enhance yield. For the Fe₃O₄/HT-Co catalyzed synthesis of 2,4,6-triaryl pyridines, the optimal conditions were found to be a catalyst loading of 1.6 mol%, solvent-free, under reflux temperature in an air atmosphere. orgchemres.org The study systematically evaluated the effect of different solvents, catalyst amounts, and the presence or absence of an oxidant (air), demonstrating that solvent-free conditions provided the best results. orgchemres.org
Table 2: Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Route | Key Parameters Optimized | Optimal Conditions | Reference |
| Ester Reduction | Reduction of Dichloropyridine Ester | Temperature, Reaction Time | Cool to 5°C, then stir at 25°C for 4-5 hours | google.com |
| Pyridine Synthesis | MCR for Triaryl Pyridines | Catalyst Loading, Solvent, Atmosphere | 1.6 mol% Fe₃O₄/HT-Co, solvent-free, reflux, air | orgchemres.org |
| Precursor Synthesis | Hydrogenolysis of Dihalopyridine Ester | Catalyst, Pressure, Temperature | Palladium catalyst, superatmospheric pressure, elevated temperature | google.com |
These examples highlight the importance of systematic optimization to develop efficient and high-yielding protocols for the production of this compound and its intermediates.
Scalability Considerations for the Synthesis of this compound
The successful transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For the synthesis of this compound, key scalability aspects include reaction conditions, reagent selection, and process optimization.
A common synthetic approach to pyridine methanol derivatives involves the reduction of a corresponding carboxylic acid or its ester. For instance, a patent for the production of (2,6-dichloropyridin-4-yl)methanol highlights the use of metal hydrides like sodium borohydride or potassium borohydride to selectively reduce the ester group of alkyl 2,6-dichloropyridine-4-carboxylates, achieving a high yield of 92%. google.com This method's simplicity and high yield make it a promising candidate for large-scale production. When scaling up such a reduction, critical parameters to monitor and control include temperature, as the reactions are often exothermic, and the rate of reagent addition to maintain a manageable reaction profile. The choice of solvent is also crucial, impacting reaction kinetics, product solubility, and ease of work-up and purification.
Another relevant synthetic strategy involves the asymmetric hydrogenation of a ketone precursor. A patented method for preparing (S)-phenyl(pyridin-2-yl)methanol derivatives utilizes a catalyst system in an autoclave under hydrogen pressure. google.com The reaction, conducted at a scale of 44.0g of the ketone starting material, yielded the product with high enantioselectivity (ee value above 99%) and a good yield. google.com For industrial applications, the efficiency and cost of the catalyst, as well as the safety considerations of working with hydrogen gas under pressure, are paramount. The patent demonstrates scalability by detailing the reaction at a significant scale, suggesting its potential for industrial adaptation. google.com
Furthermore, biocatalytic approaches are gaining traction for their green and efficient nature. The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol using a whole-cell catalyst in a liquid-liquid biphasic microreaction system showcases a modern approach to synthesis. nih.gov This method offers high yields (>99%) and excellent enantiomeric excess (>99%) with reduced reaction times compared to traditional stirred tank reactors. nih.gov While microreactors offer excellent control over reaction parameters, scaling up might involve parallelization of these systems, which presents its own set of engineering challenges.
The table below summarizes key considerations for scaling up the synthesis of this compound, based on methodologies for related compounds.
| Scalability Factor | Considerations and Potential Challenges | Relevant Findings |
| Reaction Type | The choice between chemical reduction and catalytic hydrogenation impacts equipment needs, safety protocols, and cost. | High-yield reduction of a related dichloro-derivative has been demonstrated. google.com Asymmetric hydrogenation has been successfully performed on a multi-gram scale. google.com |
| Reagent Selection | Cost, availability, and safety of reagents are critical at an industrial scale. The use of expensive catalysts or hazardous materials may require specialized handling and recovery processes. | Sodium borohydride is a relatively inexpensive and effective reducing agent. google.com The development of efficient and recyclable catalysts is crucial for the economic viability of hydrogenation routes. google.com |
| Reaction Conditions | Precise control of temperature, pressure, and mixing is essential for consistent yield and purity. Exothermic reactions require robust cooling systems. | Optimized reaction conditions for a related pyridinone synthesis significantly increased the total yield from 37% to 66%. journalirjpac.com |
| Process Optimization | Minimizing reaction steps, reducing waste, and simplifying purification procedures are key to an economically viable process. | Biocatalytic methods in microreactors can significantly reduce reaction times and improve yields, though scale-up requires specialized equipment. nih.gov |
| Work-up and Purification | The choice of extraction solvents and purification methods (e.g., crystallization, chromatography) must be scalable and environmentally acceptable. | Post-reaction work-up involving extraction and concentration is a common feature in reported syntheses. google.comgoogle.com |
Chemical Reactivity and Transformations of 2,6 Diphenylpyridin 4 Yl Methanol
Hydroxyl Group Functionalization and Derivatization
The benzylic-like hydroxyl group is a prime site for a variety of organic transformations, including esterification, etherification, oxidation, and nucleophilic substitution.
The hydroxyl group of (2,6-Diphenylpyridin-4-yl)methanol can be readily converted into esters and ethers, which are valuable for modifying the compound's steric and electronic properties.
Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. The reaction with a carboxylic acid generally requires an acid catalyst (e.g., sulfuric acid) in a process known as Fischer esterification. Alternatively, coupling agents can be employed to facilitate the reaction under milder conditions. The synthesis of ester derivatives from secondary metabolite compounds has been reviewed as a method to enhance biological activity and modify physicochemical properties like bioavailability and solubility. medcraveonline.com For example, reacting this compound with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield (2,6-Diphenylpyridin-4-yl)methyl acetate (B1210297).
Etherification: The most common method for preparing asymmetrical ethers from an alcohol like this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves two main steps. First, the alcohol is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.comlibretexts.org This alkoxide then acts as a potent nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the ether linkage. wikipedia.orgmasterorganicchemistry.comlibretexts.org The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions that are common with secondary or tertiary halides. masterorganicchemistry.com
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Esterification | This compound, Acetyl Chloride | Pyridine, CH₂Cl₂, 0 °C to RT | (2,6-Diphenylpyridin-4-yl)methyl acetate |
The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions.
Oxidation to Aldehyde: Selective oxidation to the aldehyde, 2,6-diphenylpyridine-4-carbaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are effective for this transformation. iitm.ac.in Vapour phase oxidation using a V-Mo-O catalyst has also been reported for the conversion of 4-pyridinemethanol (B147518) derivatives to their corresponding aldehydes. iitm.ac.in Another method involves the oxidation of 2- and 4-pyridinemethanol derivatives with selenium dioxide. jst.go.jp
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol all the way to 2,6-diphenylpyridine-4-carboxylic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. The reaction typically involves the intermediate formation of the aldehyde, which is then rapidly oxidized further. It has been noted that in some manganese-based catalytic systems, pyridin-2-yl based ligands can decompose to form pyridine-2-carboxylic acid, which then participates in the catalytic activity. researchgate.net Recently, a method for the C4-selective carboxylation of pyridines using CO₂ has been developed, providing a direct route to isonicotinic acid derivatives. chemistryviews.org
Table 2: Oxidation Reactions
| Target Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| 2,6-Diphenylpyridine-4-carbaldehyde | Manganese Dioxide (MnO₂) | Stirring in a non-polar solvent (e.g., Dichloromethane) at RT |
| 2,6-Diphenylpyridine-4-carbaldehyde | Selenium Dioxide (SeO₂) | Reflux in dioxane or ethanol |
Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. Therefore, the -OH group must first be converted into a better leaving group. A common strategy is its conversion to a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com
This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com This transformation occurs without altering the stereochemistry at the carbon atom. The resulting (2,6-diphenylpyridin-4-yl)methyl tosylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles (e.g., cyanide, azide, halides), allowing for the introduction of various functional groups at the 4-position's methylene (B1212753) carbon.
Table 3: Nucleophilic Substitution via Tosylate Intermediate
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Activation | This compound, p-Toluenesulfonyl chloride | Pyridine, 0 °C | (2,6-Diphenylpyridin-4-yl)methyl tosylate |
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, enabling reactions such as N-alkylation, N-oxidation, and quaternization.
N-Alkylation: The pyridine nitrogen can be alkylated by reaction with alkyl halides. This is a form of nucleophilic substitution where the nitrogen atom acts as the nucleophile. The reaction of pyridine derivatives with alkylating agents can be influenced by the choice of reagents and solvents. nih.govchemrxiv.org For instance, reacting this compound with an alkyl halide like methyl iodide would yield the N-alkylated pyridinium salt. While N-alkylation of 2-pyridones often faces competition between N- and O-alkylation, direct alkylation on the pyridine nitrogen is more straightforward. sciforum.net Palladium-catalyzed N-alkylation reactions have also been developed as an efficient method. chemrxiv.org
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.orgscripps.edu The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group increases the electron density in the ring, particularly at the 2- and 4-positions, while also making the nitrogen atom itself a site for further reactions. wikipedia.org For example, 2,6-dichloropyridine (B45657) can be oxidized to its N-oxide using mCPBA in dichloromethane (B109758) or with hydrogen peroxide and a catalyst.
Quaternization is an extension of N-alkylation, resulting in the formation of a permanently charged pyridinium salt. This reaction occurs when the pyridine nitrogen attacks an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds via an SN2 mechanism. The resulting quaternary pyridinium salt, for example, 1-methyl-4-(hydroxymethyl)-2,6-diphenylpyridin-1-ium iodide, possesses different solubility and electronic properties compared to the neutral parent molecule. The formation of N-methoxypyridinium salts, followed by radical alkylation, has been shown as a method for the monoalkylation of pyridines. nih.gov
Table 4: Reactions at the Pyridine Nitrogen
| Reaction Type | Reactant | Reagent | Product |
|---|---|---|---|
| N-Oxidation | This compound | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |
Synthesis and Structural Elucidation of Novel Derivatives and Analogs of 2,6 Diphenylpyridin 4 Yl Methanol
Structural Modifications at the 4-Position of the Pyridine (B92270) Ring
The hydroxymethyl group (-CH₂OH) at the 4-position of the (2,6-Diphenylpyridin-4-yl)methanol core is a primary site for chemical modification. Standard organic reactions applicable to primary alcohols can be employed to introduce a variety of functional groups, thereby altering the molecule's polarity, reactivity, and potential for further conjugation.
Key transformations include:
Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde, (2,6-diphenylpyridin-4-yl)carbaldehyde, or further to the carboxylic acid, 2,6-diphenylpyridine-4-carboxylic acid. These transformations introduce electrophilic carbonyl and acidic functional groups, respectively, which can serve as handles for subsequent reactions like Schiff base formation or amidation.
Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) under appropriate catalytic conditions, such as in Fischer esterification, yields esters. masterorganicchemistry.com This allows for the attachment of a wide range of R-groups via an ester linkage. The process is reversible and typically employs an acid catalyst. masterorganicchemistry.com
Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide and then reacted with an alkyl halide.
Conversely, the synthesis of the parent compound and its analogs often involves the reduction of a carbonyl group at the 4-position. For instance, the synthesis of (2,6-dichloropyridin-4-yl)methanol, a halogenated analog, is achieved by the reduction of alkyl 2,6-dichloropyridine-4-carboxylate using a metal hydride like sodium borohydride (B1222165). google.com Similarly, patents describe the asymmetric hydrogenation of phenyl (pyridin-2-yl) methanone (B1245722) derivatives to produce chiral phenyl (pyridin-2-yl) methanol (B129727) derivatives, highlighting the synthetic pathway from a ketone to the alcohol. google.comgoogle.com
Functionalization of the Phenyl Substituents on the Pyridine Ring
Introducing functional groups onto the two phenyl rings of the scaffold is a common strategy to modulate the electronic and photophysical properties of the molecule. The primary method for achieving this is not by direct substitution on the pre-formed this compound, but rather by constructing the scaffold using functionalized precursors.
The Suzuki-Miyaura cross-coupling reaction is the most prevalent method. researchgate.netnih.govnih.govresearchgate.net This palladium-catalyzed reaction typically involves coupling a di-halogenated pyridine, such as 2,6-dibromopyridine (B144722) or 2,6-dichloropyridine (B45657), with two equivalents of a substituted phenylboronic acid. researchgate.netnih.gov This approach allows for the incorporation of a wide array of substituents at various positions on the phenyl rings. For example, a series of 2,6-diphenylpyrazine (B1267240) derivatives, which are structurally analogous to diphenylpyridines, were synthesized from 2,6-dichloropyrazine (B21018) and 4-methoxyphenylboronic acid. nih.gov Similarly, novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines have been prepared using this methodology with differently substituted phenylboronic acids to probe structure-activity relationships. mdpi.com
| Substituent on Phenylboronic Acid | Resulting Functional Group on Phenyl Ring | Purpose of Functionalization |
|---|---|---|
| 4-Hydroxyphenylboronic acid | -OH (Hydroxy) | Introduce a hydrogen-bond donor, increase polarity |
| 4-Methoxyphenylboronic acid | -OCH₃ (Methoxy) | Introduce an electron-donating group |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ (Trifluoromethyl) | Introduce a strong electron-withdrawing group |
| 4-Chlorophenylboronic acid | -Cl (Chloro) | Introduce a halogen for further modification |
Theoretically, direct electrophilic aromatic substitution (e.g., nitration, halogenation) on the phenyl rings of the parent compound is possible. makingmolecules.commasterorganicchemistry.comlibretexts.org The pyridine ring is an electron-withdrawing group, which would deactivate the attached phenyl rings and direct substitution to the meta positions. However, this approach is less common in the literature, as it can lead to mixtures of products and may not be compatible with all functional groups.
Halogenation and Other Substitutions on the Pyridine Ring
Direct substitution, particularly halogenation, on the central pyridine ring is a key step in the synthesis of many derivatives. However, this is almost exclusively performed on a pyridine precursor before the introduction of the phenyl groups. The electron-withdrawing nature of the two phenyl groups in 2,6-diphenylpyridine (B1197909) makes the pyridine ring itself highly resistant to further electrophilic substitution.
The common synthetic strategy starts with a pre-halogenated pyridine core.
2,6-Dihalopyridines : Commercially available 2,6-dibromopyridine and 2,6-dichloropyridine are standard starting materials. researchgate.netsigmaaldrich.com These compounds readily undergo palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, with phenylboronic acids to yield the 2,6-diphenylpyridine core. researchgate.net
Halogenated 4-Substituted Pyridines : For the synthesis of the target molecule, a starting material like (2,6-dichloropyridin-4-yl)methanol is highly valuable. google.comsigmaaldrich.combldpharm.com This intermediate already contains the necessary halogens at the 2 and 6 positions for subsequent coupling reactions and the methanol group at the 4-position. A patented method describes its synthesis via the reduction of ethyl 2,6-dichloropyridine-4-carboxylate. google.com
This precursor-based approach provides a regioselective and high-yielding route to specifically substituted derivatives that would be difficult to achieve through direct substitution on the final this compound scaffold.
Oligomerization and Polymerization Strategies Incorporating this compound Units
The rigid and photophysically active 2,6-diphenylpyridine core makes it an attractive building block for functional polymers. By modifying the this compound unit into a suitable monomer, it can be incorporated into oligomers and polymers with tailored properties for applications in materials science, such as sensors or high-performance plastics. rsc.orgsci-hub.se
One major area is the development of conjugated polymers . By creating monomers with reactive sites for polymerization (e.g., di-halo or di-boronic acid derivatives of the diphenylpyridine unit), these units can be linked via reactions like Suzuki or Stille coupling to form extended π-conjugated systems. A study on 2,6-substituted pyridine derivative-containing conjugated polymers demonstrated their use as selective fluorescent sensors for metal ions, such as Pd²⁺. rsc.org The polymer's structure, featuring a meta-substituted pyridine, provides a specific spatial arrangement for selective ion binding. rsc.org
Another strategy involves creating polyimides . Aromatic polyimides are known for their exceptional thermal stability and mechanical strength. A novel aromatic diamine monomer, 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine (PAPP), which contains a 2,6-diphenylpyridine core, was synthesized and polymerized with various aromatic dianhydrides. sci-hub.se The resulting polyimides exhibited high glass transition temperatures (268–338°C), excellent thermal stability (5% weight loss at 521–548°C), and low dielectric constants, making them suitable for microelectronics applications. sci-hub.se
A significant challenge in polymerizing pyridine-containing monomers with transition-metal catalysts is the Lewis basicity of the pyridine nitrogen. nih.govchemrxiv.orgchemrxiv.org This nitrogen can coordinate to the metal center of the catalyst, potentially inhibiting or poisoning the polymerization process. chemrxiv.orgchemrxiv.org Research into Ring-Opening Metathesis Polymerization (ROMP) of pyridinonorbornenes has shown that careful structural design of the monomer, for instance by increasing steric hindrance around the nitrogen, can enable well-controlled polymerization. nih.govrsc.org These strategies could be adapted for monomers derived from this compound.
Investigation of Structure-Reactivity and Structure-Property Relationships within this compound Derivatives
Understanding the relationship between the chemical structure of this compound derivatives and their resulting properties is crucial for designing molecules with specific functions. Research has focused on how substituents influence photophysical properties, reactivity, and biological activity.
Photophysical Properties: The 2,6-diphenylpyridine scaffold is inherently fluorescent. The electronic nature of substituents on the phenyl rings can significantly tune these properties. A study on a series of 2,6-diphenylpyridine-based fluorophores systematically investigated this relationship.
Effect of Donor/Acceptor Groups: Introducing electron-donating groups (e.g., -NMe₂, -NPh₂) onto the phenyl rings leads to a successive red-shift (a shift to longer wavelengths) in both the UV-vis absorption and fluorescence emission spectra. This is attributed to a greater degree of intramolecular charge transfer (ICT) from the donor-substituted phenyl rings to the pyridine core in the excited state.
Protonation Effects: The pyridine nitrogen can be protonated by acids. This process significantly alters the photophysical properties. For 2,6-diphenylpyridine itself, protonation with trifluoroacetic acid was found to increase the fluorescence quantum yield dramatically from 0.014 to 0.61, demonstrating a switching behavior.
| Compound Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| -Br | 312 | 383 | 0.65 |
| -H | 309 | 382 | 0.72 |
| -OMe | 319 | 393 | 0.70 |
| -NMe₂ | 366 | 452 | 0.81 |
| -NPh₂ | 380 | 494 | 0.83 |
Structure-Reactivity Relationships: In the context of polymerization, the steric and electronic environment around the pyridine nitrogen dictates its reactivity towards metal catalysts and thus the feasibility of controlled polymerization. nih.gov For ion sensing, the spatial arrangement of the pyridine units within a polymer chain governs the selectivity and sensitivity of the sensor towards specific metal ions. rsc.org
Structure-Activity Relationships: In medicinal chemistry, modifications to the core structure are used to optimize biological activity. In a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines, the type and position of substituents on the phenyl rings were found to be critical for their antiproliferative activity against cancer cell lines. mdpi.com For example, a p-hydroxy substituted derivative showed pronounced cytotoxicity, demonstrating that a small structural change can have a large impact on biological function. mdpi.com
Advanced Spectroscopic and Structural Characterization Methodologies Applied to 2,6 Diphenylpyridin 4 Yl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon framework and the relative spatial arrangement of protons.
A full assignment of the proton (¹H) and carbon (¹³C) signals for (2,6-Diphenylpyridin-4-yl)methanol is the first step in its structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the protons on the central pyridine (B92270) ring, the two peripheral phenyl rings, the methylene (B1212753) bridge, and the hydroxyl group. The ¹³C NMR spectrum, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups. sinica.edu.tw
To definitively assign these signals and establish connectivity, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. harvard.edu For this compound, COSY would show correlations between the ortho, meta, and para protons on the phenyl rings and between the meta-protons on the pyridine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's chemical shift. rsc.orgmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-4 bond) correlations between protons and carbons. mdpi.com It is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the methylene protons (H-7) to the pyridine carbons (C-4, C-3, C-5) and from the pyridine protons (H-3, H-5) to the phenyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. harvard.eduresearchgate.net For example, NOESY could reveal through-space interactions between the pyridine protons (H-3/H-5) and the ortho-protons of the phenyl rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures like 2,6-diphenylpyridine (B1197909) chemicalbook.com and other substituted pyridines. rsc.org Actual values may vary based on solvent and experimental conditions.
| Position | Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 2, 6 | C | - | 157.5 | - |
| 3, 5 | CH | 7.70 (s) | 118.5 | H-3/5 → C-2/6, C-4, C-1' |
| 4 | C | - | 154.0 | - |
| 7 | CH₂ | 4.80 (d) | 63.0 | H-7 → C-4, C-3/5 |
| -OH | OH | 5.40 (t) | - | H(OH) → C-7 |
| 1' | C | - | 139.0 | - |
| 2', 6' | CH | 8.15 (d) | 127.0 | H-2'/6' → C-2/6, C-4' |
| 3', 5' | CH | 7.43 (t) | 129.0 | H-3'/5' → C-1', C-5'/3' |
| 4' | CH | 7.50 (t) | 129.5 | H-4' → C-2'/6' |
While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers critical insights into the structure of materials in their crystalline state. For this compound, ssNMR would be invaluable for characterizing its solid form(s). Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid powder, revealing information about molecular packing and the presence of different polymorphs (unique crystalline forms). Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal lattice structure.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com It is essential for confirming the molecular weight of a synthesized compound and can provide structural information through the analysis of fragmentation patterns.
Different ionization methods can be applied to analyze this compound, each providing complementary information.
Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons to create a radical cation (M⁺•) and causes extensive fragmentation. wikipedia.org While this can make it difficult to observe the molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule, aiding in structural elucidation. wikipedia.orglibretexts.org For this compound, key fragmentation pathways would likely involve the loss of a hydrogen atom, a hydroxyl radical, or water, as well as cleavage of the C-C bond between the pyridine ring and the methylene group (α-cleavage), which is characteristic for alcohols. slideshare.net
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation. semanticscholar.orgyoutube.com It is ideal for accurately determining the molecular weight of polar, thermally labile compounds. semanticscholar.org For this molecule, ESI-MS would be expected to show a strong signal corresponding to its protonated form (C₁₈H₁₅NO + H⁺), confirming its molecular mass. nih.govacs.org
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): MALDI is another soft ionization method well-suited for a wide range of organic molecules, including those that are less soluble. news-medical.netwikipedia.org The sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte, often as a protonated species. wikipedia.org A TOF analyzer then separates the ions based on their flight time, providing high mass accuracy. creative-proteomics.comwikipedia.org
High-resolution mass spectrometry (HRMS) can measure m/z values with very high precision, allowing for the determination of a molecule's elemental formula. This is achieved by analyzing the isotopic pattern of the molecular ion. numberanalytics.comnumberanalytics.com Elements like carbon and nitrogen have naturally occurring heavier isotopes (¹³C and ¹⁵N). The precise mass and relative abundance of these isotope peaks in a spectrum are unique to a specific elemental composition. nih.govyoutube.com For this compound (C₁₈H₁₅NO), the theoretical isotopic distribution can be calculated and compared to the experimental data to confirm the formula.
Table 2: Theoretical Isotopic Pattern for the [M+H]⁺ Ion of this compound (C₁₈H₁₆NO⁺)
| Ion | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| A | 262.1232 | 100.00 |
| A+1 | 263.1265 | 19.98 |
| A+2 | 264.1299 | 1.91 |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies. aps.org
For this compound, key vibrational modes would include:
O-H Stretching: A broad band in the IR spectrum, typically around 3400-3200 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the CH₂ group appears just below 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations associated with the pyridine and phenyl rings are expected in the 1600-1400 cm⁻¹ region. cdnsciencepub.comrsc.org
C-O Stretching: The C-O stretch of the primary alcohol is expected to appear in the 1075-1000 cm⁻¹ range. materialsciencejournal.org
Raman spectroscopy provides complementary information to IR. researchgate.net For a molecule with a center of symmetry, some modes are only Raman active while others are only IR active. Although this compound is not perfectly symmetric, the combination of both techniques provides a more complete vibrational profile. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are based on data from pyridine, substituted pyridines, and related alcohols. aps.orgmaterialsciencejournal.orgresearchgate.net
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |
|---|---|---|---|
| O-H stretch | Alcohol | 3400 - 3200 (broad) | IR |
| C-H stretch | Aromatic | 3100 - 3000 | IR, Raman |
| C-H stretch | Aliphatic (CH₂) | 2950 - 2850 | IR, Raman |
| Ring stretch | Pyridine, Phenyl (C=C, C=N) | 1610 - 1550 | IR, Raman |
| Ring stretch | Pyridine, Phenyl (C=C) | 1500 - 1400 | IR, Raman |
| C-O stretch | Primary Alcohol | ~1050 | IR |
| C-H out-of-plane bend | Aromatic | 900 - 675 | IR |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the vibrational modes of a molecule. The infrared spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
The molecule, being a non-linear structure with N atoms, possesses 3N-6 normal vibrational modes. libretexts.org The most distinct feature in the FTIR spectrum is the O-H stretching vibration from the methanol (B129727) group, which is typically observed as a broad band in the region of 3500-3700 cm⁻¹ when free, but can shift to lower wavenumbers if involved in hydrogen bonding. scispace.com
Vibrations associated with the aromatic rings dominate the spectrum. The C-H stretching vibrations of the phenyl and pyridine rings are expected in the 3100-3000 cm⁻¹ region. scispace.com The stretching vibrations of the C=C and C=N bonds within the aromatic systems typically appear in the 1600-1400 cm⁻¹ range. scispace.comresearchgate.net The C-O stretching vibration of the primary alcohol group is anticipated to be in the 1050-1000 cm⁻¹ region. The specific positions of these bands provide a fingerprint for the molecule's structure. A theoretical IR spectrum can be calculated using Density Functional Theory (DFT) to aid in the assignment of these vibrational modes. scispace.com
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3700 - 3500 | Alcohol |
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl & Pyridine Rings |
| Aliphatic C-H Stretch | 3000 - 2850 | Methanol CH₂ |
| C=C / C=N Stretch | 1600 - 1400 | Aromatic Rings |
| C-O Stretch | 1050 - 1000 | Primary Alcohol |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. While FTIR relies on changes in the dipole moment, Raman scattering depends on changes in the polarizability of the molecule. For this compound, symmetric vibrations, such as the ring breathing modes of the phenyl groups, are expected to be particularly strong in the Raman spectrum.
The Raman spectrum of a pyridine-methanol mixture shows characteristic peaks, such as the ring breathing mode of pyridine around 998 cm⁻¹. researchgate.net For this compound, key Raman bands would include the symmetric C-C stretching of the phenyl rings and the pyridine ring vibrations. researchgate.net The use of different laser excitation wavelengths, particularly in the UV range, can lead to resonance Raman enhancement, which selectively amplifies the signals of specific chromophoric parts of the molecule, providing more detailed structural information. nih.govcardiff.ac.uk
Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, allowing for detection at very low concentrations. While specific SERS studies on this compound are not prevalent, the technique could be applied to investigate its orientation and interaction with metallic substrates, with the pyridine nitrogen and the hydroxyl group being potential sites for surface interaction.
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Single-Crystal X-ray Crystallography of this compound and its Co-crystals
Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. ucl.ac.uk Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state architecture. For instance, the crystal structure of 2,6-diphenylpyridine reveals the dihedral angles between the central pyridine ring and the two flanking phenyl rings to be 29.68° and 26.58°. researchgate.net A similar non-planar conformation is expected for this compound to minimize steric hindrance.
The presence of the hydroxymethyl group (-CH₂OH) introduces the capability for strong hydrogen bonding. In the crystal structure of phenyl(pyridin-2-yl)methanol, molecules are linked by O-H···N hydrogen bonds, forming helical chains. nih.gov It is highly probable that this compound would exhibit similar intermolecular O-H···N hydrogen bonds in its crystal lattice, where the hydroxyl group of one molecule interacts with the nitrogen atom of the pyridine ring of an adjacent molecule.
Furthermore, the compound is a candidate for forming pharmaceutical cocrystals, which are multi-component crystals held together by non-covalent interactions. rsc.orgnih.gov By co-crystallizing with other molecules (coformers), it is possible to tune physicochemical properties. The hydroxyl group and the pyridine nitrogen are primary sites for forming robust hydrogen-bonded supramolecular synthons with suitable coformers. mdpi.com
Table 2: Crystallographic Data for Related Pyridine Compounds
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 2,6-Diphenylpyridine | Orthorhombic | Pca2₁ | Dihedral angles between rings: 29.68°, 26.58° | researchgate.net |
| Phenyl(pyridin-2-yl)methanol | Orthorhombic | Pca2₁ | O-H···N hydrogen bonds forming helical chains | nih.gov |
Powder X-ray Diffraction for Polymorphic Forms and Bulk Material Characterization
Powder X-ray diffraction (PXRD) is an essential tool for the characterization of bulk crystalline materials. nih.gov It is used for phase identification, to assess material purity, and to study polymorphism—the ability of a compound to exist in more than one crystal structure. Each polymorphic form of a compound has a unique PXRD pattern, which serves as a crystalline fingerprint. mdpi.com
For this compound, PXRD would be employed to characterize the bulk synthesized material, confirming its crystalline nature and identifying the specific crystal phase. The experimental PXRD pattern would be compared to a pattern simulated from single-crystal X-ray data, if available, to confirm phase purity. researchgate.net Should the compound exhibit polymorphism, PXRD is the primary technique to distinguish between the different forms, which can have significantly different physical properties. The technique is also crucial in studying the formation of new crystalline phases, such as cocrystals or solvates, by observing the appearance of new diffraction peaks. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. The 2,6-diphenylpyridine scaffold is a known fluorophore.
The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the UV region. These bands arise from π-π* electronic transitions localized on the phenyl and pyridine aromatic systems. researchgate.netsemanticscholar.org The introduction of substituents can modulate these properties. A series of 2,6-diphenylpyridine-based fluorophores demonstrated that increasing the electron-donating ability of substituents leads to a bathochromic (red) shift in both absorption and emission spectra. researchgate.net The methanol group is a weak electron-donating group, and its effect would be compared to other derivatives.
Many donor-acceptor pyridine derivatives exhibit intramolecular charge transfer (ICT) characteristics, where photoexcitation leads to a transfer of electron density from a donor part of the molecule to an acceptor part. researchgate.netsemanticscholar.org This ICT character often results in fluorescence emission that is sensitive to the polarity of the solvent (solvatochromism). For this compound, the phenyl rings act as donors and the pyridine ring as the acceptor. The fluorescence emission peak is expected to redshift in more polar solvents. nih.gov The fluorescence quantum yield, a measure of the efficiency of the emission process, is also a key parameter. Related 2,4,6-triarylpyridines have been shown to exhibit strong fluorescence with high quantum yields. tubitak.gov.tr
Table 3: Photophysical Properties of Related Pyridine Derivatives in Solution
| Compound/Derivative Family | Absorption λmax (nm) | Emission λmax (nm) | Key Photophysical Observations | Reference |
|---|---|---|---|---|
| 2,6-Diphenylpyridine derivatives | ~250-380 | ~350-550 | Red-shift with increasing donor strength of substituents; ICT character. | researchgate.net |
| Phenylmethylene pyridineacetonitrile derivatives | ~400-420 | ~460-550 | ICT absorption band; emission is red-shifted and intensity decreases with increasing solvent polarity. | semanticscholar.orgnih.gov |
Theoretical and Computational Investigations of 2,6 Diphenylpyridin 4 Yl Methanol
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2,6-Diphenylpyridin-4-yl)methanol, starting with its most stable three-dimensional arrangement and the distribution of electrons within the molecule.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. mdpi.com DFT methods are used to determine the optimized geometry of this compound, which corresponds to the lowest energy arrangement of its atoms in the electronic ground state.
The process begins with defining an initial molecular structure, which is then iteratively refined by the DFT algorithm to minimize the forces on each atom until a stable conformation is reached. A typical DFT calculation for this molecule would employ a functional, such as B3LYP or wB97XD, combined with a basis set like 6-311G** or Def2TZVPP. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results.
Furthermore, DFT provides critical insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable.
Other calculated electronic properties include:
Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, softness, and electrophilicity index can be derived from HOMO and LUMO energies, quantifying the molecule's reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would highlight the electron-rich nitrogen atom in the pyridine (B92270) ring and the hydroxyl group as potential sites for electrophilic attack or hydrogen bonding.
Mulliken and Natural Bond Orbital (NBO) Charges: These analyses partition the total electron density among the atoms, providing insight into the partial charges on each atom and the nature of the chemical bonds. researchgate.net
A computational study on the related compound 3,5-dimethyl-2,6-diphenylpyridine using DFT at the wB97XD/Def2TZVPP level provides a template for the expected outcomes for this compound. researchgate.net The findings from such a study would be crucial for understanding its coordination chemistry and potential applications in materials science.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
While DFT is highly effective, ab initio ("from the beginning") methods offer a pathway to even higher accuracy, as they are based solely on the principles of quantum mechanics without relying on empirical parameters. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are more computationally demanding and are typically used for smaller systems or to benchmark DFT results.
For a molecule like this compound, applying high-level ab initio methods to the full structure can be computationally expensive. A common strategy is to use these methods to study a simplified model of the molecule (e.g., 4-methylpyridine (B42270) with a hydroxymethyl group) to obtain highly accurate data for key structural or electronic features. This information can then be used to validate or calibrate the more computationally efficient DFT methods used for the entire molecule. These high-accuracy calculations are particularly important for resolving subtle electronic effects or for cases where standard DFT functionals may be less reliable.
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of this compound arises primarily from the rotation of the two phenyl rings relative to the central pyridine ring and the rotation of the hydroxymethyl group. Conformational analysis aims to identify the most stable conformers (rotational isomers) and the energy barriers that separate them.
This is achieved by systematically changing the key dihedral angles and calculating the corresponding energy at each step, a process known as a potential energy surface (PES) scan. For this molecule, the two most important coordinates for a PES scan would be the dihedral angles defined by C(phenyl)-C(pyridine)-C(pyridine)-C(phenyl).
The results of the PES scan reveal the global minimum energy conformer, which is the most likely structure of the molecule, as well as other local minima. The energy differences between these conformers and the heights of the rotational energy barriers provide information on the molecule's flexibility at different temperatures. This analysis is crucial for understanding how the molecule's shape influences its ability to pack in a crystal lattice or bind to a metal center.
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting and validating experimental data.
Vibrational Frequencies: After a geometry optimization, a frequency calculation is typically performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides the theoretical infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific atomic motion, such as C-H stretches, C=C ring stretches, or the O-H stretch of the methanol (B129727) group. Comparing the calculated spectrum to an experimental one can aid in assigning the observed spectral bands.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict the 1H and 13C NMR chemical shifts. The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Accurate prediction of chemical shifts can confirm the molecular structure by matching the theoretical spectrum to the experimental one.
UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies required to excite electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The calculation yields the excitation energies and oscillator strengths for the most significant electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. For this compound, these calculations would likely show intense π→π* transitions associated with the aromatic pyridine and phenyl rings. researchgate.net
Reaction Mechanism Elucidation and Transition State Analysis for this compound Transformations
Computational chemistry is an invaluable tool for exploring the potential chemical reactions of this compound, such as its oxidation to the corresponding aldehyde or carboxylic acid, or its participation in esterification reactions.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. A key goal is to locate the transition state (TS), which is the highest energy point along this reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
DFT calculations can be used to optimize the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. researchgate.net Computational studies can compare different possible reaction pathways to determine the most favorable one, providing mechanistic insights that are often difficult to obtain experimentally. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations typically describe molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time, often in the presence of a solvent.
In an MD simulation, the molecule is treated using a classical force field, where atoms are represented as balls and bonds as springs. Newton's equations of motion are solved iteratively to simulate the movement of every atom over a period of time, from picoseconds to microseconds.
For this compound, an MD simulation could reveal:
Conformational Dynamics: How the molecule explores different rotational conformations in solution at a given temperature.
Solvent Effects: How solvent molecules (e.g., water, methanol, or chloroform) arrange themselves around the solute and form hydrogen bonds with the nitrogen atom and the hydroxyl group. This solvation structure can significantly influence the molecule's properties and reactivity.
Transport Properties: MD can be used to estimate properties like the diffusion coefficient of the molecule in a particular solvent.
By combining the high accuracy of quantum chemistry for electronic properties with the temporal and environmental aspects of molecular dynamics, researchers can build a comprehensive, multi-scale model of this compound's behavior.
Supramolecular Chemistry and Non Covalent Interactions of 2,6 Diphenylpyridin 4 Yl Methanol
Hydrogen Bonding Networks Involving the Hydroxyl Group and Pyridine (B92270) Nitrogen
The hydroxyl group and the nitrogen atom within the pyridine ring of (2,6-Diphenylpyridin-4-yl)methanol are primary sites for hydrogen bonding, a directional interaction crucial for the formation of predictable supramolecular architectures. The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and an acceptor (through the oxygen atom's lone pairs). Simultaneously, the nitrogen atom of the pyridine ring serves as a potent hydrogen bond acceptor.
| Potential Hydrogen Bond Interactions | Donor | Acceptor | Typical Distance (Å) |
| Hydroxyl-Pyridine | -OH | N (pyridine) | 2.7 - 3.1 |
| Hydroxyl-Hydroxyl | -OH | -OH | 2.6 - 3.0 |
π-π Stacking Interactions of the Phenyl and Pyridine Aromatic Systems
The aromatic character of the two phenyl rings and the central pyridine ring in this compound facilitates π-π stacking interactions. These non-covalent forces, arising from the electrostatic interactions between the electron-rich π-clouds of aromatic systems, play a significant role in stabilizing the supramolecular assembly. researchgate.net The geometry of these interactions can vary, including face-to-face and edge-to-face (or T-shaped) arrangements.
In the case of this compound, several types of π-π stacking are conceivable:
Phenyl-Phenyl Stacking: The two phenyl rings on a single molecule are sterically hindered from interacting intramolecularly. However, intermolecularly, the phenyl ring of one molecule can stack with a phenyl ring of an adjacent molecule.
Phenyl-Pyridine Stacking: The phenyl rings can also interact with the pyridine ring of a neighboring molecule. The electron-deficient nature of the pyridine ring can lead to favorable interactions with the more electron-rich phenyl rings.
Pyridine-Pyridine Stacking: Similar to phenyl-phenyl stacking, the pyridine rings of adjacent molecules can engage in π-π interactions.
| Type of π-π Interaction | Interacting Moieties | Typical Centroid-to-Centroid Distance (Å) |
| Phenyl-Phenyl | Phenyl Ring - Phenyl Ring | 3.3 - 3.8 |
| Phenyl-Pyridine | Phenyl Ring - Pyridine Ring | 3.3 - 3.8 |
| Pyridine-Pyridine | Pyridine Ring - Pyridine Ring | 3.3 - 3.8 |
Co-crystallization and Crystal Engineering Strategies with this compound
Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling the intermolecular interactions. Co-crystallization is a powerful strategy within this field, where a target molecule is crystallized with a second molecule (a coformer) to form a new crystalline phase with a specific stoichiometry.
This compound is an excellent candidate for co-crystallization studies due to its hydrogen bonding capabilities. The hydroxyl group can form hydrogen bonds with a wide variety of coformers containing complementary functional groups, such as carboxylic acids, amides, or other heterocycles. Similarly, the pyridine nitrogen can act as a hydrogen bond acceptor for acidic coformers.
By judiciously selecting coformers, it is possible to create novel supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For example, co-crystallization with a dicarboxylic acid could lead to the formation of extended ribbons or sheets, where the acid molecules bridge the this compound units through O-H···O and O-H···N hydrogen bonds. The principles of designing pharmaceutical co-crystals, which often rely on hydrogen-bonded supramolecular synthons, are directly applicable here. rsc.org
Host-Guest Chemistry and Complexation with Macrocyclic Receptors
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. The structural features of this compound make it a potential guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. chemicalbook.com
The hydrophobic phenyl groups of the molecule can be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous medium, driven by the hydrophobic effect. The size of the cyclodextrin cavity (α, β, or γ) would influence the binding affinity and selectivity.
Furthermore, the pyridyl and hydroxyl moieties could participate in specific interactions with the functional groups on the rim of the macrocyclic host. For instance, the hydroxyl group could form hydrogen bonds with the hydroxyl groups on the rim of a cyclodextrin. In more sophisticated host-guest systems, the recognition process can be driven by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking, potentially leading to the formation of stable inclusion complexes.
Self-Assembly Processes Directed by this compound Motifs
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The specific motifs present in this compound—the hydrogen-bonding hydroxyl and pyridine groups, and the π-stacking aromatic rings—can act as directional guides for self-assembly processes both in solution and at interfaces.
In suitable solvents, molecules of this compound could potentially self-assemble into various aggregates, such as nanofibers, vesicles, or gels. This process would be driven by a delicate balance of hydrogen bonding, π-π stacking, and solvophobic effects. For example, the formation of one-dimensional chains through head-to-tail O-H···N hydrogen bonding could be the initial step, followed by the association of these chains via π-π stacking of the aromatic rings to form larger, ordered structures. The principles of hydrogen bond-directed self-assembly seen in pyrene (B120774) derivatives could offer insights into the potential behavior of this compound. The study of these self-assembly processes is fundamental to the development of new functional materials with applications in areas such as sensing, catalysis, and drug delivery.
Coordination Chemistry and Metal Complexes of 2,6 Diphenylpyridin 4 Yl Methanol As a Ligand
Investigation of Magnetic and Electronic Properties of (2,6-Diphenylpyridin-4-yl)methanol Metal Complexes
Without primary scientific sources detailing the behavior of this compound in coordination with metal ions, any attempt to generate the requested content would be speculative and not based on factual, verifiable scientific findings.
Luminescent Properties of this compound Metal Complexes
The exploration of luminescent metal complexes often involves the use of ligands that can form stable coordination compounds and participate in charge-transfer processes upon photoexcitation. The this compound ligand is structurally related to 2,6-diphenylpyridine (B1197909), which has been investigated as a C^N^C tridentate ligand in platinum(II) complexes. However, these resulting platinum(II) complexes, despite the strong ligand-field exerted by the doubly cyclometalated ligand, were found to be nearly non-emissive in solution at room temperature beilstein-journals.org. This lack of significant emission presents a challenge and a point of interest in the design of luminescent materials based on this scaffold.
The luminescence in transition metal complexes, particularly those of d6 (e.g., Ir(III)) and d8 (e.g., Pt(II)) metals, is a finely tuned phenomenon. The emission properties are governed by the nature of the lowest energy excited state, which can be a metal-centered (MC), ligand-centered (LC), or a charge-transfer state, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). For strong phosphorescence, which is desirable in applications like Organic Light-Emitting Diodes (OLEDs), the complex should have a high quantum yield of emission. This is often achieved by designing ligands that raise the energy of non-emissive MC states and facilitate efficient intersystem crossing to a radiative triplet state nih.gov.
In the case of complexes with the 2,6-diphenylpyridine core, the low or absent emission could be due to several factors. One possibility is the presence of low-lying, non-radiative excited states that provide a pathway for the excited state to decay without emitting light. Another factor could be structural distortions in the excited state that promote non-radiative decay pathways beilstein-journals.org.
The introduction of a methanol (B129727) group at the 4-position of the pyridine (B92270) ring, as in this compound, could potentially alter these photophysical properties. The -CH2OH group is an electron-donating group, which could influence the energy levels of the ligand's molecular orbitals and, consequently, the nature and energy of the MLCT bands in a metal complex. However, without experimental data on the luminescent properties of metal complexes of this compound, the precise effects of this substitution remain a subject for future investigation. It is plausible that the methanol group could serve as a handle for further synthetic modifications to enhance luminescence, as will be discussed in the following section.
A summary of photophysical data for related iridium(III) complexes is presented below to illustrate the general trends in this class of compounds.
| Complex | Emission Color | Emission Maxima (λem) in CH3CN (nm) | Photoluminescence Quantum Yield (ΦPLQY) | Reference |
| (ppy)2Ir(L-alanine) (Ir1) | Yellow | 509 | 0.48 | mdpi.com |
| (F4ppy)2Ir(L-alanine) (Ir2) | Green | 493 | 0.55 | mdpi.com |
| (F2,4,5ppy)2Ir(L-alanine) (Ir3) | Sky-Blue | 464 | 0.69 | mdpi.com |
This table presents data for analogous iridium(III) complexes to provide context, as specific data for this compound complexes is not available in the cited literature.
Design Principles for Novel Ligand Systems Derived from this compound
The design of novel ligands based on the this compound scaffold would likely focus on overcoming the poor emission characteristics of the parent 2,6-diphenylpyridine complexes and fine-tuning the photophysical properties for specific applications. The presence of the methanol group at the 4-position is a key feature that can be exploited for further synthetic modifications.
One primary design strategy would be the functionalization of the methanol group . This hydroxyl moiety can be converted into a variety of other functional groups through standard organic reactions. For example, etherification or esterification could be used to attach larger, electronically active groups. This approach is similar to the strategy employed in modifying di(pyridin-2-yl)methanol, where the formation of ether derivatives was a key step in creating new ligands for luminescent iridium complexes analis.com.my. By attaching conjugated systems to the methanol oxygen, it may be possible to extend the π-system of the ligand, which can lead to a red-shift in the emission color and potentially influence the quantum yield.
Another design principle involves the modification of the phenyl rings . The introduction of electron-donating or electron-withdrawing substituents on the phenyl groups at the 2- and 6-positions can significantly impact the electronic properties of the ligand. For instance, adding fluorine atoms to the phenyl rings of cyclometalated ligands in iridium(III) complexes is a well-established method for blue-shifting the emission and often increasing the quantum yield mdpi.com. This is because the strongly electron-withdrawing fluorine atoms lower the energy of the HOMO, which is typically located on the cyclometalating ligand, thereby increasing the HOMO-LUMO gap and the energy of the emitted photon mdpi.com.
A third avenue for ligand design is to utilize the this compound scaffold as a building block for multidentate or bridging ligands . The methanol group could be used to link the pyridine unit to another coordinating group, creating a more complex ligand that can form stable, rigid structures around a metal center. Rigidification of the ligand structure is a known strategy to reduce non-radiative decay pathways and enhance luminescence figshare.com.
Furthermore, the design of novel ligands from this compound could also focus on creating systems for specific applications beyond light emission, such as in sensing or catalysis. The functional group at the 4-position could be designed to interact with specific analytes, leading to a change in the luminescent properties of the corresponding metal complex.
The synthesis of a pseudo-tris(heteroleptic) iridium(III) emitter from a related starting material, (3-chlorophenyl)(phenyl)(pyridine-2-yl)methanol, highlights a sophisticated design approach where multiple coordinating units are integrated into a single ligand to encapsulate the metal ion nih.gov. A similar strategy could be envisioned starting from this compound, potentially leading to highly stable and efficient emitters.
Advanced Research Applications of 2,6 Diphenylpyridin 4 Yl Methanol in Catalysis and Materials Science
(2,6-Diphenylpyridin-4-yl)methanol as a Ligand in Homogeneous and Heterogeneous Catalysis
The nitrogen atom in the pyridine (B92270) ring of this compound offers a prime coordination site for transition metals, making it a promising ligand candidate for various catalytic reactions. The steric bulk provided by the 2,6-diphenyl substituents can influence the selectivity and stability of the resulting metal complexes.
While specific studies detailing the use of this compound as a ligand in major organic transformations are still emerging, its structural motifs are highly relevant to established catalytic systems. Pyridine-based ligands are widely employed in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings, which are fundamental for forming carbon-carbon bonds. nih.govnsf.govresearchgate.net The 2,6-disubstituted pyridine framework can form pincer-type complexes that are known for their high stability and catalytic activity. For instance, palladium complexes with related 2,6-difunctionalized pyridine ligands have been shown to be active in the cross-coupling of aryl halides with organozinc reagents. nih.gov
In the field of hydrogenation, the design of the ligand is crucial for catalyst performance. While platinum and palladium are common metals for hydrogenation, the ligand dictates selectivity. researchgate.net The this compound structure holds potential for creating ligands that could influence the stereochemical outcome of hydrogenation reactions or enhance catalyst longevity.
The development of supported catalysts is a key area in green chemistry, aiming to facilitate catalyst recovery and reuse. The hydroxymethyl group (-CH₂OH) on this compound provides a convenient anchor for immobilizing the molecule onto solid supports like silica, polymers, or mesoporous materials. mdpi.comtaylorfrancis.com This covalent attachment can prevent the leaching of the ligand and the metal catalyst into the reaction mixture.
Research on related systems has demonstrated the viability of this approach. For example, mesoporous solid acid catalysts have been used for the synthesis of 2,6-bis(4-methylphenyl)pyridine, highlighting the compatibility of the 2,6-diphenylpyridine (B1197909) core with solid supports. elsevierpure.com By grafting this compound onto a support and subsequently metalating it, novel heterogeneous catalysts could be developed for a range of organic transformations, combining the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). mdpi.com
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The rigid, planar structure and tunable electronic properties of the 2,6-diphenylpyridine core make it an excellent candidate for materials used in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).
Derivatives of this compound have been successfully synthesized and characterized as organic emitters for OLEDs. researchgate.net These materials can exhibit strong fluorescence in the blue-green region of the spectrum. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for device performance. For a specific 2,6-diphenylpyridine-based emitter, these levels were determined to be -5.25 eV and -2.48 eV, respectively. researchgate.net This energy gap is suitable for creating emissive layers in OLEDs.
When incorporated as the light-emitting layer in a device, a 2,6-diphenylpyridine derivative produced a green emission with a maximum wavelength (λmax) at 518 nm. researchgate.net The charge transport properties of such materials are fundamental to their function. Theoretical studies on related structures, like 2,6-diphenyl anthracene, have explored their high hole mobility, a key characteristic for efficient p-type organic semiconductors. rsc.orgresearchgate.net The pyridine core in this compound-based materials can also facilitate electron transport, making them potentially ambipolar or suitable for electron-transporting layers (ETLs). rsc.orgnih.gov
Table 1: Optoelectronic Properties of a this compound-based Emitter
| Property | Value | Reference |
|---|---|---|
| HOMO Energy Level | -5.25 eV | researchgate.net |
| LUMO Energy Level | -2.48 eV | researchgate.net |
| Emission Color | Blue-Green | researchgate.net |
This interactive table summarizes key performance metrics for an OLED emitter based on the 2,6-diphenylpyridine scaffold.
In OLEDs, the emissive layer often consists of a host material doped with a small amount of an emissive guest (dopant). nih.gov The host material facilitates charge transport and transfers energy to the dopant. Materials for host applications require high thermal stability and a high triplet energy to confine the excitons on the phosphorescent dopant. noctiluca.eunih.gov
The 2,6-diphenylpyridine framework is a promising building block for host materials. The introduction of a pyridine group into a molecular core has been shown to create effective host materials for highly efficient blue thermally activated delayed fluorescence (TADF) OLEDs. nih.gov A carbazole-based asymmetric host molecule containing a pyridine core achieved a high external quantum efficiency (EQE) of 22.7%. nih.gov Given its electronic properties, this compound derivatives could be engineered to function as either a host or a dopant in various OLED architectures, contributing to enhanced efficiency and operational stability. beilstein-journals.org
Utilization in Chemosensors and Biosensors for Ion and Molecule Recognition
The interaction of the pyridine nitrogen with analytes, coupled with the fluorescent nature of the 2,6-diphenylpyridine core, makes these compounds attractive for sensor applications. Research has shown that 2,6-diphenylpyridine derivatives exhibit proton-sensitive fluorescence. researchgate.net This property is the basis for developing chemosensors for detecting changes in pH or the presence of acidic species.
The response to protons can manifest in several ways depending on the specific substituents on the core structure. Some derivatives show ratiometric emission signaling, where the ratio of fluorescence intensities at two different wavelengths changes upon protonation. Others display fluorescence quenching, where the emission is turned "off" in the presence of protons. researchgate.net Remarkably, certain derivatives can exhibit a proton-induced "ON-OFF-ON" switching of their fluorescence, offering a more complex and potentially more selective sensing mechanism. researchgate.net This sensitivity to ions makes this compound and its analogs prime candidates for the development of advanced chemosensors and biosensors for specific ion and molecule recognition.
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Covalent Organic Frameworks (COFs) are similar porous, crystalline polymers, but are composed of light elements linked by strong covalent bonds. The rational design of these materials often involves the use of functionalized organic linkers to achieve desired properties for applications in gas storage, separation, and catalysis.
While numerous pyridine-containing ligands have been successfully employed as building blocks for the synthesis of both MOFs and COFs, there is currently no available scientific literature that describes the use of this compound as a ligand or linker in the construction of these frameworks. Searches of chemical and materials science databases have not yielded any studies detailing its incorporation or the properties of any resulting MOF or COF structures.
Role in Supramolecular Gels and Soft Materials
Supramolecular gels are a class of "smart" soft materials wherein small molecules, known as gelators, self-assemble in a solvent through non-covalent interactions to form a three-dimensional network that immobilizes the solvent. These materials have potential applications in areas such as drug delivery, tissue engineering, and environmental remediation.
The self-assembly process is highly dependent on the molecular structure of the gelator, with specific functional groups and molecular geometries dictating the formation and properties of the gel. While various pyridine derivatives have been investigated as low-molecular-weight gelators, there are no published research findings on the gelation properties of this compound or its application in the formation of supramolecular gels or other soft materials.
Future Research Directions and Perspectives on 2,6 Diphenylpyridin 4 Yl Methanol Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future of (2,6-diphenylpyridin-4-yl)methanol synthesis lies in the development of novel and sustainable pathways that are both efficient and environmentally benign. Current research is focused on moving away from traditional, often harsh, synthetic conditions.
One promising approach involves the use of one-pot conversion reactions. For instance, the synthesis of related pyridopyridazine-6,8-diones has been achieved through a one-pot conversion of a hydrazone with dimethyl formamide (B127407) dimethylacetal (DMFDMA), followed by cyclocondensation. mdpi.com This method offers high yields and simplified procedures. mdpi.com Another innovative strategy is the use of microwave irradiation, which can accelerate reaction times and reduce energy consumption, as demonstrated in the solventless synthesis of certain pyridine (B92270) derivatives. mdpi.com
Furthermore, the development of catalytic systems is crucial. For example, in methanol (B129727) synthesis from synthesis gas, Cu/ZnO/Al2O3 catalysts have shown significant potential. mdpi.comrsc.org Future research could explore similar catalytic systems for the synthesis of this compound, focusing on improving catalyst performance and stability under forced periodic operation. mdpi.com The goal is to design processes that maximize yield and minimize waste, aligning with the principles of green chemistry.
Development of Advanced Functional Materials Based on this compound
The unique structural and electronic properties of this compound make it an excellent building block for advanced functional materials. wiley-vch.dewiley.comresearchgate.net Its derivatives are being explored for a wide range of applications, from electronics to energy storage.
In the field of materials science, researchers are investigating the incorporation of this compound into polymers and metal-organic frameworks (MOFs). These materials exhibit tunable properties and have potential applications in gas storage, separation, and catalysis. The rigid pyridine core and the phenyl substituents of this compound can be modified to control the porosity and functionality of these materials.
Another area of interest is the development of materials for electronic devices. The photophysical properties of this compound derivatives, such as their fluorescence, make them suitable for use in organic light-emitting diodes (OLEDs) and sensors. For example, related terpyridine-based compounds have been studied for their emission properties. mdpi.com Future work will focus on optimizing these properties through synthetic modification to achieve higher efficiency and stability in devices.
Expansion into Bio-Inspired Chemistry and Niche Interdisciplinary Applications
The structural motifs present in this compound have inspired the design of new molecules with biological activity. The pyridine core is a common feature in many natural products and pharmaceuticals.
Researchers are exploring the use of this compound as a scaffold for the synthesis of novel bioactive compounds. For example, derivatives of similar pyridine-based structures have been investigated as potential PIM-1 kinase inhibitors for cancer therapy. nih.govacs.org By introducing various functional groups onto the pyridine ring and phenyl substituents, it is possible to create a library of compounds for screening against different biological targets.
Furthermore, the principles of bio-inspired chemistry are being applied to develop new catalysts and sensors. For instance, the coordination chemistry of this compound with metal ions can be exploited to create artificial enzymes that mimic the function of natural metalloenzymes. These bio-inspired catalysts could find applications in a variety of chemical transformations.
In Silico Screening and Machine Learning Approaches for New Derivative Discovery
The integration of computational methods is revolutionizing the discovery of new molecules. In silico screening and machine learning are powerful tools for predicting the properties and activities of novel derivatives of this compound, thereby accelerating the research and development process. mdpi.comuad.ac.id
Virtual screening techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to identify promising candidates from large virtual libraries. mdpi.com These methods allow researchers to prioritize compounds for synthesis and experimental testing, saving time and resources. For example, in silico methods have been successfully used to identify potential inhibitors of leucine (B10760876) aminopeptidase. mdpi.com
Machine learning algorithms can be trained on existing experimental data to develop predictive models for various properties, such as synthetic accessibility, biological activity, and material performance. arxiv.org These models can then be used to guide the design of new derivatives with desired characteristics. For instance, machine learning is being applied to accelerate the discovery of catalysts for CO2 conversion to methanol. arxiv.org
Challenges and Opportunities in the Comprehensive Academic Study of this compound
Despite the promising future of this compound chemistry, several challenges remain. A key challenge is the development of scalable and cost-effective synthetic routes. While novel methods are being explored, many still rely on expensive reagents or complex procedures.
Another challenge is the comprehensive characterization of the properties of its derivatives. A deeper understanding of the structure-property relationships is needed to rationally design new materials and molecules with specific functions. This requires a combination of experimental techniques and theoretical calculations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,6-Diphenylpyridin-4-yl)methanol, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via one-pot multicomponent reactions. A common approach involves condensation of acetophenone, 4-hydroxybenzaldehyde, and ammonium acetate under microwave irradiation (MW), achieving yields of ~70% in 15–20 minutes . Alternative methods use Montmorillonite K10 clay as a catalyst under solvent-free conditions, with recrystallization from hexane-dichloromethane (1:2) to purify the product .
- Key Variables : Microwave power (100–300 W), reaction time, and solvent choice (e.g., DMF for conventional heating) significantly impact yield. For example, DMF-based reactions at 180°C for 72 hours achieve comparable yields but require longer durations .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- 1H NMR : Peaks at δ 8.2 (dd, 4H, J = 1.2 Hz) and δ 7.4–7.6 (m, 6H) confirm aromatic protons, while δ 5.0 (s, 1H) corresponds to the hydroxyl group .
- LC-MS : A molecular ion peak at m/z 324.3 (M + 1) confirms the molecular weight .
- FT-IR : Absorbance at 3038 cm⁻¹ (C-H stretching) and 1598–1517 cm⁻¹ (aromatic C=C) validates functional groups .
- Purity Assessment : Use HPLC with a C18 column and methanol-water mobile phase (gradient elution) to detect impurities <5% .
- Purity Assessment : Use HPLC with a C18 column and methanol-water mobile phase (gradient elution) to detect impurities <5% .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields between microwave-assisted and conventional heating methods?
- Data Analysis : Compare activation energy and reaction kinetics using Arrhenius plots. Microwave irradiation reduces activation energy by ~30% due to enhanced dipole polarization, explaining faster reaction times .
- Experimental Design : Conduct parallel reactions under identical molar ratios but varying energy inputs (e.g., MW vs. oil bath). Monitor intermediates via in-situ FT-IR to identify rate-limiting steps .
Q. How does the choice of catalyst (e.g., Montmorillonite K10 vs. acid/base catalysts) influence the mechanistic pathway of pyridine ring formation?
- Mechanistic Insights :
- Montmorillonite K10 : Acts as a Brønsted acid, protonating carbonyl groups to facilitate cyclization via enol intermediates. This avoids side reactions like aldol condensation .
- Ammonium Acetate : Serves as a nitrogen source and weak acid, promoting imine formation prior to cyclization. Trace acetic acid may enhance proton transfer .
- Validation : Isotope labeling (e.g., 15N-ammonium acetate) and GC-MS analysis of intermediates can track nitrogen incorporation into the pyridine ring .
Q. What are the optimal green chemistry protocols for scaling up synthesis while minimizing waste?
- Solvent-Free Methods : Montmorillonite K10-catalyzed reactions eliminate solvent use, reducing E-factor (waste-to-product ratio) by 60% compared to DMF-based methods .
- Microwave Assistance : Reduces energy consumption by 40% versus conventional heating. Combine with recyclable catalysts (e.g., silica-supported acids) for a closed-loop process .
Q. How can researchers functionalize this compound for applications in coordination chemistry or materials science?
- Derivatization Strategies :
- Coordination Ligands : React the hydroxyl group with POCl3 to form a phosphonate ester, enabling metal chelation (e.g., with Ru or Ir for luminescent complexes) .
- Polymer Composites : Graft onto polystyrene via Mitsunobu reaction (DIAD/PPh3) to create aryl-rich polymers with enhanced thermal stability .
Q. What stability challenges arise during long-term storage, and how can they be mitigated?
- Degradation Pathways : Oxidation of the hydroxyl group to a ketone under ambient conditions.
- Preventive Measures : Store under inert gas (N2/Ar) at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated oxidation .
Data Interpretation and Contradiction Management
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Case Study : Variations in 1H NMR chemical shifts (e.g., δ 5.0 vs. δ 5.2 for hydroxyl protons) may stem from solvent polarity (CDCl3 vs. DMSO-d6) or concentration effects. Replicate experiments under standardized conditions (solvent, temperature) and reference to TMS .
- Collaborative Tools : Use databases like PubChem (CID: 2794840) to cross-validate spectral data .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- In Silico Approaches :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic aromatic substitution sites.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. ethanol) using COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
